
Zirconium octoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium octoate is an organometallic compound that consists of a central zirconium atom surrounded by eight octoate ligands. The octoate ligand typically refers to the octanoate ion, which is a carboxylate group derived from octanoic acid. This structure imparts unique characteristics to this compound, making it a valuable catalyst in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of zirconium octoate involves the reaction of zirconium oxychloride with octanoic acid. The process typically includes the following steps :
Saponification: Octanoic acid is mixed with sodium hydroxide to form the sodium salt of octanoic acid.
Reaction with Zirconium Oxychloride: The sodium salt of octanoic acid is then reacted with zirconium oxychloride under controlled temperature conditions (90-95°C) to form this compound.
Purification: The product is purified through washing and distillation to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring that the reaction conditions are mild and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium octoate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions.
Substitution: This compound can undergo substitution reactions, where the octoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Various organic ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include new organometallic complexes .
Aplicaciones Científicas De Investigación
Zirconium octoate has a wide range of scientific research applications, including :
Chemistry: Used as a catalyst in polymerization reactions, olefin metathesis, and hydroamination.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of adhesives, coatings, and surface modifications.
Mecanismo De Acción
The mechanism of action of zirconium octoate involves its role as a catalyst in various chemical reactions. The zirconium atom forms strong coordination bonds with the octoate ligands, which enhances its stability and reactivity. In hydroamination reactions, for example, this compound promotes the addition of an amino group to an unsaturated carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to zirconium octoate include:
- Zirconium 2-ethylhexanoate
- Zirconium bis(2-ethylhexanoate)
- Zirconyl octoate
Uniqueness
This compound is unique due to its high stability, solubility in organic solvents, and versatility as a catalyst. Its ability to endure harsh chemical environments and high temperatures makes it particularly valuable in industrial applications .
Propiedades
Fórmula molecular |
C32H64O8Zr |
|---|---|
Peso molecular |
668.1 g/mol |
Nombre IUPAC |
octanoic acid;zirconium |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10); |
Clave InChI |
NKWYNUVSOUOQRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13400419.png)
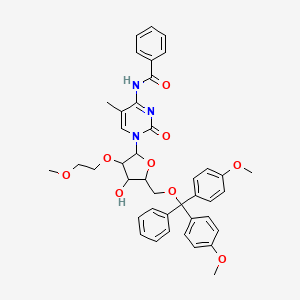
![(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13400423.png)
![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
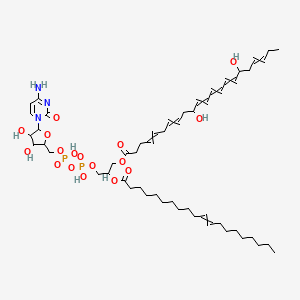
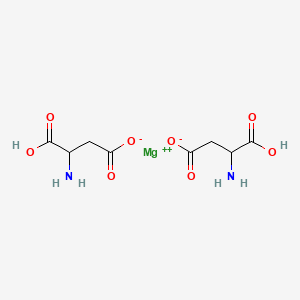
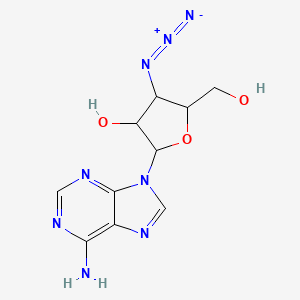
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
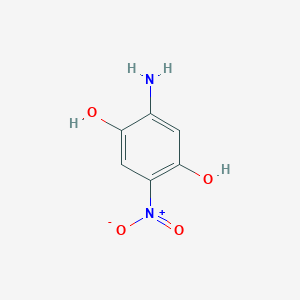
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)

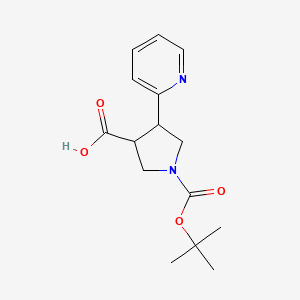
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
